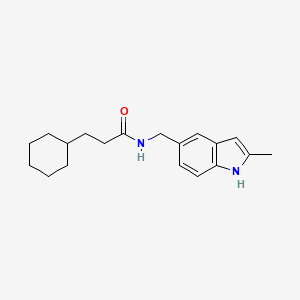

3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

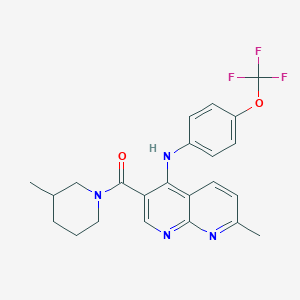

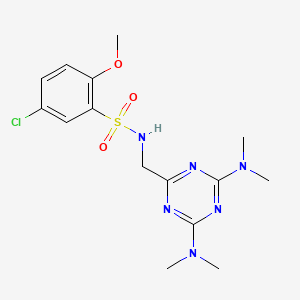

3-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in the pharmacological potential of this compound .

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route includes the condensation of 2-methyl-1H-indole-5-carbaldehyde with cyclohexylamine , followed by acylation with propionic anhydride . The final product is obtained after purification and characterization .

Molecular Structure Analysis

The molecular formula of This compound is C₁₇H₂₀N₂O . Key features include a cyclohexyl group, an indole ring, and a propanamide moiety. The 1H-NMR and 13C-NMR spectra provide insights into the chemical shifts and connectivity of atoms within the molecule .

Chemical Reactions Analysis

This compound may undergo various chemical reactions, including electrophilic substitutions on the indole ring. Functional group modifications, such as amidation or esterification, can be explored to synthesize derivatives with altered properties. Additionally, it may participate in nucleophilic additions or reductions .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

One study discusses the Palladium-Catalyzed Cyanation of Heteroarenes via C-H functionalization, employing N,N-dimethylformamide (DMF) as both reagent and solvent, indicating a method for aryl nitriles preparation. This transformation underscores the relevance of indole derivatives in facilitating complex organic synthesis processes (S. Ding & N. Jiao, 2011).

Medicinal Chemistry and Drug Development

Research into Indole-Based Compounds for SARS-CoV-2 treatment trials presents a synthetic route to N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound with potential antiviral properties. This highlights the importance of such structures in developing new therapeutic agents (S. Manolov, I. Ivanov, & D. Bojilov, 2020).

Antimicrobial and Anticancer Activities

Another application involves the Synthesis of Novel Indole-Based Scaffolds with N-(substituted-phenyl)butanamides for urease inhibition. These molecules have been tested for their in vitro inhibitory potential, demonstrating potent activities, which could lead to valuable therapeutic agents in treating diseases caused by urease-producing pathogens (M. Nazir et al., 2018).

Propriétés

IUPAC Name |

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h7,9,11-12,15,21H,2-6,8,10,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAKVYIYLDEFKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)

![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)

![ethyl 4-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2729891.png)

![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)